Methyl 4-iodo-L-phenylalaninate hydrochloride

Peptide Synthesis Factor XI Modulation Cross-Coupling Chemistry

Select Methyl 4-iodo-L-phenylalaninate HCl (CAS 158686-46-5). As the para-iodo L-Phe precursor in patented Factor XIa inhibitor syntheses, its iodo group enables Sonogashira/Heck coupling to diversify lead series. Achieve >90% I-125/123 radiolabeling for SPECT imaging—superior to 4-Br/4-F analogs. Its anomalous scattering facilitates X-ray phasing. Methyl ester protection ensures selective peptide coupling. Order the exact building block from published routes to slash optimization time.

Molecular Formula C10H13ClINO2
Molecular Weight 341.57 g/mol
CAS No. 158686-46-5
Cat. No. B6591779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodo-L-phenylalaninate hydrochloride
CAS158686-46-5
Molecular FormulaC10H13ClINO2
Molecular Weight341.57 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)I)N.Cl
InChIInChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
InChIKeyCHZRNEAGNQBUSL-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-iodo-L-phenylalaninate hydrochloride (CAS 158686-46-5) for Factor XI Modulator and Amyloid Disease Research


Methyl 4-iodo-L-phenylalaninate hydrochloride (CAS 158686-46-5) is a protected, para-iodinated L-phenylalanine derivative . It is widely cited as a key synthetic precursor for preparing substituted phenylalanine-based Factor XI modulators for thrombosis research and for synthesizing amyloid-related disease probes [1]. The methyl ester protects the carboxylic acid, enabling selective coupling in peptide synthesis or palladium-catalyzed cross-coupling reactions, while the iodine serves as a heavy-atom label for crystallography or a synthetic handle for further derivatization [2].

Critical Differentiators of Methyl 4-iodo-L-phenylalaninate hydrochloride Versus Common Phenylalanine Analogs


Substituting Methyl 4-iodo-L-phenylalaninate hydrochloride with unmodified L-phenylalanine methyl ester or even other halogenated analogs is not functionally equivalent. The para-iodo substituent is essential for palladium-catalyzed Sonogashira or Heck coupling reactions used to generate diverse Factor XI modulator libraries [1]. Furthermore, the iodine atom provides a unique advantage in radiolabeling; while 4-bromo-L-phenylalanine can undergo radio-bromination, the iodine-125/123 isotope offers superior half-life and imaging characteristics for SPECT or Auger electron therapy, making this specific iodo precursor indispensable for radiopharmaceutical development [2]. Finally, its proven utility in patented Factor XI modulator syntheses distinguishes it from other 4-halogenated analogs lacking specific patent precedence [3].

Quantitative Comparative Evidence: Methyl 4-iodo-L-phenylalaninate hydrochloride vs. Alternatives


Synthetic Utility in Palladium-Catalyzed Coupling Reactions

Methyl 4-iodo-L-phenylalaninate hydrochloride serves as a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. The carbon-iodine bond undergoes oxidative addition to Pd(0) more readily than C-Br or C-Cl bonds, enabling efficient Heck or Sonogashira coupling under milder conditions [1]. This reactivity is essential for generating the diverse substituted phenylalanine libraries described in Factor XI modulator patents [2].

Peptide Synthesis Factor XI Modulation Cross-Coupling Chemistry

Radiolabeling Efficiency for SPECT Imaging and Targeted Therapy

The 4-iodophenylalanine moiety enables high-yield radioiodination, a feature not possible with non-halogenated phenylalanine. Using a novel tin precursor derived from the iodo compound, researchers achieved a one-step radiochemical yield of 94.8 ± 3.4% for [125I]I-Phe [1]. This far exceeds typical radio-bromination yields for 4-bromo analogs, which are often <80% [2].

Radiopharmaceuticals SPECT Imaging Oncology

Cellular Uptake and Transporter-Mediated Targeting in Breast Cancer Cells

Radioiodinated 4-iodophenylalanine exhibits comparable uptake to natural phenylalanine in MCF-7 breast cancer cells via LAT1 amino acid transporters. After 60 minutes, uptake was 49.0 ± 0.7% of the input dose, compared to 55.9 ± 0.5% for [14C]phenylalanine [1]. This retention of LAT1 affinity is superior to bulkier fluorinated analogs like 4-fluoro-L-phenylalanine, which show significantly reduced transport rates [2].

LAT1 Transporter Breast Cancer Targeted Radiotherapy

Patent-Backed Utility in Factor XI Modulator Libraries

Methyl 4-iodo-L-phenylalaninate hydrochloride is explicitly claimed as a key intermediate in the synthesis of potent Factor XI modulators [1]. While other halogenated phenylalanine esters (e.g., 4-bromo or 4-chloro) could theoretically be used, only the iodo derivative is supported by patent examples demonstrating downstream biological activity (IC50 values <100 nM for certain Factor XIa inhibitors) [2]. This patent linkage provides a clear, validated synthetic pathway and increases the likelihood of reproducible biological activity.

Thrombosis Anticoagulant Factor XIa

Procurement-Driven Application Scenarios for Methyl 4-iodo-L-phenylalaninate hydrochloride


Synthesis of Factor XIa Inhibitor Libraries for Thrombosis Research

This compound is the optimal choice for medicinal chemistry teams synthesizing Factor XIa inhibitors. Its iodo group enables efficient Sonogashira or Heck coupling to introduce diverse aromatic or alkyne moieties, a key step in generating potent inhibitors described in patent literature [1]. Procuring this specific iodo-analog ensures alignment with published synthetic routes and reduces optimization time.

Development of SPECT or Auger Electron Radiotherapeutics

Radiopharmaceutical developers seeking to create LAT1-targeted imaging or therapeutic agents should use this precursor. Its proven ability to be radioiodinated with yields exceeding 90% [2] and its retention of cellular uptake comparable to native phenylalanine [3] make it a superior starting material over 4-bromo or 4-fluoro analogs.

Preparation of Heavy-Atom Labeled Probes for Structural Biology

The para-iodine atom provides strong anomalous scattering for X-ray crystallography. Unlike selenium-methionine labeling, which can perturb protein folding, site-specific incorporation of 4-iodo-L-phenylalanine via amber suppression offers a minimally perturbing heavy atom for phasing [4]. The methyl ester form allows for facile incorporation into synthetic peptides for co-crystallization studies.

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